molecular formula C11H12O B145499 3,3-Dimethyl-1-indanone CAS No. 26465-81-6

3,3-Dimethyl-1-indanone

Cat. No. B145499
Key on ui cas rn: 26465-81-6
M. Wt: 160.21 g/mol
InChI Key: QWZAOSKLFKAEOK-UHFFFAOYSA-N
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Patent
US05514690

Procedure details

To a solution of 3-methyl-3-phenyl butanoic acid (17.1 g, 95.5 mmoles) in benzene (70 mL) was added PCl5 (23.0 g, 0.11 mole, 1.15 eq.) portionwise with cooling. Upon completion of the addition, the reaction mixture was refluxed for 30 minutes and cooled to room temperature. Aluminum chloride (13.1 g, 98.3 mmoles) was added in increments and the reaction was heated at reflux for 30 minutes. The reaction mixture was poured onto ice; the oily layer was separated and the aqueous layer was extracted with ethyl acetate. The combined organics were washed with 5% HCl solution, saturated NaHCO3 solution, saturated NaCl solution and dried over MgSO4. The solvent was evaporated in vacuo and the crude product (14.3 g) was vacuum distilled (b.p.=103° C. @ 2.3 mmHg) to obtain 9.98 g of the title C compound as a colorless oil. MS: (M+H)+ @ 161.
Quantity
17.1 g
Type
reactant
Reaction Step One
Name
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
13.1 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)([CH3:7])[CH2:3][C:4]([OH:6])=O.P(Cl)(Cl)(Cl)(Cl)Cl.[Cl-].[Al+3].[Cl-].[Cl-]>C1C=CC=CC=1>[CH3:7][C:2]1([CH3:1])[C:8]2[C:13](=[CH:12][CH:11]=[CH:10][CH:9]=2)[C:4](=[O:6])[CH2:3]1 |f:2.3.4.5|

Inputs

Step One
Name
Quantity
17.1 g
Type
reactant
Smiles
CC(CC(=O)O)(C)C1=CC=CC=C1
Name
Quantity
23 g
Type
reactant
Smiles
P(Cl)(Cl)(Cl)(Cl)Cl
Name
Quantity
70 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
13.1 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with cooling
ADDITION
Type
ADDITION
Details
Upon completion of the addition
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was refluxed for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 30 minutes
Duration
30 min
ADDITION
Type
ADDITION
Details
The reaction mixture was poured onto ice
CUSTOM
Type
CUSTOM
Details
the oily layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with ethyl acetate
WASH
Type
WASH
Details
The combined organics were washed with 5% HCl solution, saturated NaHCO3 solution, saturated NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated in vacuo
DISTILLATION
Type
DISTILLATION
Details
distilled (b.p.=103° C. @ 2.3 mmHg)
CUSTOM
Type
CUSTOM
Details
to obtain 9.98 g of the title C compound as a colorless oil

Outcomes

Product
Name
Type
Smiles
CC1(CC(C2=CC=CC=C12)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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